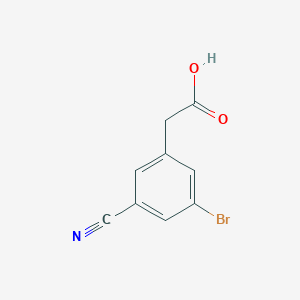

(3-Bromo-5-cyanophenyl)acetic acid

Description

(3-Bromo-5-cyanophenyl)acetic acid is a halogenated aromatic compound featuring a bromine atom and a cyano group on the phenyl ring, coupled with an acetic acid side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, or as an intermediate in organic synthesis. Its reactivity is influenced by the electron-withdrawing effects of the bromine and cyano groups, which enhance the acidity of the acetic acid moiety compared to non-substituted analogs.

Properties

IUPAC Name |

2-(3-bromo-5-cyanophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-8-2-6(4-9(12)13)1-7(3-8)5-11/h1-3H,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJKNPLCGCSHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-5-cyanophenyl)acetic acid typically involves the bromination and cyanation of phenylacetic acid derivatives. One common method includes the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting bromo derivative is then subjected to cyanation using a cyanide source like sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyanation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-5-cyanophenyl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.

Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed:

- Substituted phenylacetic acid derivatives

- Amino or carboxylic acid derivatives

- Biaryl compounds

Scientific Research Applications

(3-Bromo-5-cyanophenyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Bromo-5-cyanophenyl)acetic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The bromine and cyano substituents influence its reactivity and binding affinity, making it a versatile compound for different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen and Functional Group Variations

Compound A : [4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl]acetic acid (CAS 1007572-07-7)

- Structural Differences: Additional chloro and fluoro substituents on the phenoxy group.

- Impact: Increased steric hindrance and lipophilicity compared to the target compound.

Compound B : 2-(3-Bromo-5-fluorophenyl)acetic acid (CAS 202000-99-5)

- Structural Differences: Replaces the cyano group with fluorine at the 5-position.

- Impact: Fluorine’s electronegativity increases acidity but reduces π-backbonding capability compared to the cyano group, affecting metal chelation efficiency .

Compound C : 3-Bromo-5-(trifluoromethyl)phenylacetic acid (CAS 1161362-01-1)

Electronic and Reactivity Profiles

- Acidity: The cyano group in (3-Bromo-5-cyanophenyl)acetic acid lowers the pKa of the acetic acid group compared to analogs with electron-donating substituents (e.g., -OCH₃). This enhances its deprotonation tendency, making it a stronger acid than Compound B (pKa ~3.5 vs. ~4.2 estimated) .

- Coordination Chemistry: The cyano group’s ability to participate in hydrogen bonding and metal coordination distinguishes it from halogen-only analogs. For instance, in uranium sorption studies, carboxylate (-COO⁻) and cyano groups have shown synergistic effects in complexation .

Mechanistic Insights from Analog Studies

- Adsorption Mechanisms: In ASBB, carboxylate groups (-COO⁻) form monodentate complexes with U(VI) via deprotonation. The cyano group in the target compound could similarly participate in hydrogen bonding or act as a weak Lewis base .

- Synthetic Modifications : Halogenation and cyanation steps, as seen in sludge-based biochar preparation (e.g., KOH activation and acetic acid modification), suggest feasible routes for synthesizing the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.